1,2-Bis(diphenylphosphino)ethane

Catalog No.
S580324
CAS No.
1663-45-2
M.F
C26H24P2
M. Wt
398.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(diphenylphosphino)ethane

CAS Number

1663-45-2

Product Name

1,2-Bis(diphenylphosphino)ethane

IUPAC Name

2-diphenylphosphanylethyl(diphenyl)phosphane

Molecular Formula

C26H24P2

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C26H24P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2

InChI Key

QFMZQPDHXULLKC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

bis(diphenylphosphine)ethane, bis(diphenylphosphino)ethane, DPPE cpd

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

The exact mass of the compound Ethylenebis(diphenylphosphine) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76285. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. It belongs to the ontological category of diphosphanes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Bis(diphenylphosphino)ethane (dppe, CAS: 1663-45-2) is a foundational bidentate phosphine ligand characterized by its two-carbon ethylene bridge. In catalyst design and procurement, this specific backbone is selected because it enforces a natural bite angle of approximately 85–86°, driving the formation of highly stable, rigid five-membered metallacycles with transition metals such as Pd, Ni, Fe, and Ir [1]. Industrial and laboratory buyers prioritize dppe over monodentate phosphines to prevent ligand dissociation and cis-trans isomerization during catalytic cycles. Compared to other bidentate analogs, dppe is specifically procured to tightly control the steric environment of the metal center, stabilize low-valent metal intermediates, and suppress unwanted degradation pathways in homogeneous cross-coupling and coordination chemistry workflows.

Substituting dppe with its closest in-class homologs—such as dppm (one-carbon bridge) or dppp (three-carbon bridge)—fundamentally alters the coordination geometry and processability of the resulting metal complex. The narrower bite angle of dppm (~72°) induces severe ring strain, frequently causing the ligand to bridge two metal centers rather than forming the desired monomeric chelate [1]. Conversely, the larger bite angle of dppp (~91°) increases ligand flexibility, which can facilitate the dissociation of one phosphine arm. While this flexibility is useful for certain transmetalation steps, it completely disables reactivity in processes requiring rigid coordination, such as the activation of specific organometallic precursors. Furthermore, attempting to replace dppe with cheaper monodentate baselines like triphenylphosphine (PPh3) often results in catalyst decomposition or the promotion of uncontrolled side reactions, such as aryl halide homocoupling, because monodentate ligands cannot enforce the strict cis-coordination required to stabilize reactive intermediates [2].

Strict Bite-Angle Cutoff for Precursor Ligand Exchange

In the synthesis of iridium(I) η4-1,6-diene complexes from[IrCl(cod)]2, the natural bite angle of the bidentate ligand dictates the success of the cod ligand displacement. Utilizing dppe (bite angle ~85°) successfully activates the cod ligand, resulting in an 89–94% yield of the target diene complex. In stark contrast, extending the carbon bridge by just one methylene unit to dppp (bite angle ~91°) or dppb results in 0% diene exchange, exclusively forming the unactivated IrCl(cod)(diphosphine) adduct [1].

Evidence DimensionYield of η4-1,6-diene ligand exchange product
Target Compound Datadppe: 89–94% yield
Comparator Or Baselinedppp and dppb: 0% yield (no cod displacement)
Quantified Difference>89% absolute yield difference based on a ~6° bite angle shift
Conditions[IrCl(cod)]2 + diphosphine + 1,6-diene in standard solvent

For organometallic precursor synthesis, buyers must strictly specify dppe, as longer-chain analogs completely fail to activate the starting material.

Superior Stabilization of Metallacyclic Intermediates in Cyclotrimerization

The efficiency of iron(0)-catalyzed cyclotrimerization of 3-hexyne is highly sensitive to the phosphine ligand's backbone rigidity. The dppe ligand, which forms a rigid 5-membered chelate ring, achieves a 35% conversion of 3-hexyne to hexamethylbenzene. Increasing the bite angle by substituting dppe with dppp disfavors the formation of the necessary metallacyclic intermediate, dropping the conversion to just 12% under identical conditions [1].

Evidence DimensionConversion of 3-hexyne to cyclotrimerization products
Target Compound Datadppe: 35% conversion
Comparator Or Baselinedppp: 12% conversion
Quantified Difference2.9-fold higher conversion with dppe
ConditionsFe(0) precatalyst, 3-hexyne cyclotrimerization

Demonstrates that dppe is the required choice for stabilizing strained metallacyclic intermediates in alkyne cyclotrimerization workflows, outperforming more flexible analogs.

Suppression of Undesired Homocoupling in Cross-Coupling Workflows

In nickel-catalyzed cross-coupling reactions, the homocoupling of aryl halides is a frequent and detrimental side reaction that consumes starting materials. While monodentate baselines like PPh3 actively promote this homocoupling pathway (exhibiting second-order kinetics in Ni), the rigid chelating nature of dppe completely inhibits the homocoupling of aryl chlorides, locking the metal center against this degradation route [1].

Evidence DimensionRate of aryl chloride homocoupling
Target Compound Datadppe: Complete inhibition of homocoupling
Comparator Or BaselinePPh3: Rapid homocoupling (second-order in Ni)
Quantified DifferenceComplete shutdown of the degradation pathway vs. active promotion
ConditionsNi-catalyzed, Zn-mediated aryl chloride reaction in DMF/DMAc at 60 °C

When procuring ligands for cross-coupling where homocoupling must be minimized to preserve yield, dppe serves as a critical process safeguard compared to standard PPh3.

Essential Chelate Effect for Iron-Catalyzed Negishi Coupling

The activation of iron(II) precatalysts for Negishi cross-coupling strictly requires a bidentate coordination environment to prevent catalyst decomposition. Utilizing dppe provides an active catalytic system that rapidly initiates the cross-coupling of benzyl bromide with di-p-tolylzinc. In contrast, attempting the same reaction with the monodentate baseline PPh3 results in 0% conversion, proving that the chelate effect of dppe is non-negotiable for enabling turnover in this transformation [1].

Evidence DimensionCatalytic activity / Conversion to cross-coupled product
Target Compound Datadppe: Active catalyst, successful conversion
Comparator Or BaselinePPh3: 0% conversion (no reaction)
Quantified DifferenceActive catalytic turnover vs. completely inactive system
ConditionsFeBr2 (1 mol%), BnBr + Zn(p-Tol)2, THF, 7 °C

Buyers cannot substitute cheap monodentate phosphines for dppe in Fe-catalyzed Negishi couplings without suffering total reaction failure.

Synthesis of Highly Reactive Organometallic Precursors

Due to its specific ~85° bite angle, dppe is the optimal ligand for displacing cod ligands in Ir(I) and Rh(I) complexes, a process that completely fails with longer-chain analogs like dppp or dppb[1]. This makes dppe a mandatory procurement item for laboratories synthesizing η4-1,6-diene metal precursors used in advanced homogeneous catalysis.

Iron-Catalyzed Cross-Coupling and Cyclotrimerization

dppe is highly recommended for stabilizing sensitive iron(0) and iron(II) intermediates. It is strictly required to achieve turnover in specific Fe-catalyzed Negishi couplings where monodentate ligands like PPh3 fail [2], and it significantly outperforms dppp in the cyclotrimerization of alkynes by better stabilizing the requisite metallacycles [3].

Selective Nickel and Palladium Catalysis (Homocoupling Suppression)

In complex cross-coupling workflows where aryl halide homocoupling reduces the yield of the desired cross-product, dppe is deployed to rigidly lock the metal's coordination sphere. This rigid chelation inhibits the homocoupling pathways that are otherwise accelerated by flexible or monodentate ligands [4], ensuring higher selectivity for the target molecule.

XLogP3

5.9

UNII

KL33QE52I4

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (30%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (40%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1663-45-2

Wikipedia

1,2-bis(diphenylphosphino)ethane

General Manufacturing Information

Phosphine, 1,1'-(1,2-ethanediyl)bis[1,1-diphenyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

Explore Compound Types